N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine
Overview
Description
N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine is a chemical compound with the molecular formula C38H28N2 It is known for its unique structure, which includes an anthracene core substituted with four phenyl groups and two amine groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine typically involves the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Amination: The final step involves the introduction of amine groups at the 9 and 10 positions. This can be achieved through nucleophilic substitution reactions using amine reagents under appropriate conditions.
Industrial Production Methods: In an industrial setting, the production of N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different electronic properties.
Substitution: The phenyl groups and amine groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various functionalized anthracene derivatives.
Scientific Research Applications
N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science:
Biological Research: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on molecular recognition and binding.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine involves its interaction with molecular targets such as enzymes and receptors. The phenyl and amine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action, particularly in the context of oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
2-Methyl-N~9~,N~9~,N~10~,N~10~-tetraphenylanthracene-9,10-diamine: This compound has a similar structure but includes a methyl group at the 2 position, which can influence its chemical properties and reactivity.
N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine Derivatives: Various derivatives with different substituents on the phenyl groups or amine groups.
Uniqueness: N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine is unique due to its specific substitution pattern and the presence of both phenyl and amine groups. This combination of features imparts distinct electronic and steric properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9-N,9-N,10-N,10-N-tetraphenylanthracene-9,10-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-5-17-29(18-6-1)39(30-19-7-2-8-20-30)37-33-25-13-15-27-35(33)38(36-28-16-14-26-34(36)37)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGMFRRDBNHLJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573843 | |
Record name | N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177799-11-0 | |
Record name | N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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